
EF-5
描述
EF-5,也称为 2-(2-硝基-1H-咪唑-1-基)-N-(2,2,3,3,3-五氟丙基)乙酰胺,是由宾夕法尼亚大学的卡梅伦·科赫博士和悉尼·埃文斯博士开发的一种化合物。它主要用作缺氧标记物,选择性地与缺氧细胞结合并形成加合物。 这种化合物被广泛用于科学研究,以识别和研究细胞和组织中的缺氧条件 .
准备方法
合成路线和反应条件: EF-5 的合成涉及在特定条件下将 2-硝基咪唑与 2,2,3,3,3-五氟丙胺反应。 反应通常需要二甲基亚砜 (DMSO) 等溶剂,并在受控温度下进行,以确保形成所需的产物 .
工业生产方法: this compound 的工业生产遵循类似的合成路线,但规模更大。该过程涉及使用高纯度试剂和先进设备来保持产品的质量和一致性。 然后使用重结晶或色谱等技术对化合物进行纯化,以达到所需的纯度水平 .
化学反应分析
Hypoxia-Dependent Chemical Reduction and Adduct Formation
EF5 undergoes selective bioreduction in hypoxic environments, forming covalent adducts with cellular macromolecules. This reaction is oxygen-dependent, with the nitro group (-NO₂) at the 2-position of the imidazole ring serving as the critical reactive site .
Mechanism :
-
Nitro Group Reduction :
Under hypoxia, the nitro group is reduced through sequential one-electron transfers:This generates reactive intermediates (e.g., nitro radicals) that bind irreversibly to thiol-containing proteins and DNA .
-
Adduct Formation :
The reduced intermediates form stable adducts detectable via monoclonal antibodies (e.g., ELK3-51 clone conjugated to fluorophores) .
Key Findings :
-
EF5 binding correlates inversely with oxygen concentration (), enabling quantitative mapping of hypoxia .
-
Adduct formation is suppressed in normoxic tissues () due to competitive re-oxidation of intermediates by molecular oxygen .
Comparative Reactivity with Other Hypoxia Markers
EF5’s lipophilic, uncharged structure ensures rapid tissue penetration and even biodistribution, unlike hydrophilic markers like pimonidazole .
Property | EF5 | Pimonidazole |
---|---|---|
Lipophilicity | High (uncharged) | Low (charged species present) |
Biodistribution | Uniform across tissues | Heterogeneous |
Quantitative Use | Yes (via fluorescence calibration) | Limited to qualitative detection |
Detection and Quantification Methods
EF5 adducts are visualized using fluorescence or immunohistochemistry. A standardized protocol includes:
Steps :
-
EF5 Administration : Injected intravenously at 10–30 mg/kg .
-
Tissue Processing : Frozen sections stained with anti-EF5-Cy3 antibody .
-
Calibration : Fluorescence intensity is converted to using a "cube-binding" calibration curve .
Data Table : Calibration of EF5 Fluorescence to
Fluorescence Intensity (AU) | Corresponding (mmHg) |
---|---|
150–200 | 0–1 |
100–150 | 1–3 |
50–100 | 3–10 |
Synthetic and Stability Considerations
-
Synthesis : EF5 is synthesized via alkylation of 2-nitroimidazole with pentafluoropropyl acetamide .
EF5’s unique chemical reactivity under hypoxia, combined with its pharmacokinetic advantages, makes it a gold-standard tool for hypoxia research. Its ability to provide spatially resolved oxygen gradients in vivo has advanced our understanding of hypoxia’s role in disease progression and treatment resistance .
科学研究应用
Hypoxia Detection in Cancer Research
EF-5 is primarily utilized as a hypoxia marker in various types of cancer research. Hypoxia, a condition where oxygen levels are insufficient for normal cellular function, is a hallmark of many tumors and is associated with poor prognosis and treatment resistance. This compound selectively binds to hypoxic cells, allowing researchers to visualize and quantify hypoxic regions within tumors.
Imaging Techniques
The use of this compound in imaging has led to the development of specialized kits such as the EF5 Hypoxia Detection Kit. This kit employs fluorescently labeled antibodies to detect this compound adducts in tissue samples, enabling researchers to obtain quantitative data on tissue oxygen levels (pO2) and hypoxic areas .
Case Studies
Several studies have demonstrated the efficacy of this compound in imaging hypoxia:
- Ovarian Tumors : A study utilizing [^18F]EF5-PET/CT imaging showed promising results in identifying hypoxic regions in ovarian tumors. The study highlighted the compound's ability to accumulate in viable hypoxic tissues, providing valuable information for treatment planning .
- Breast Cancer : Research involving breast cancer models indicated that this compound could effectively delineate hypoxic areas within tumors, correlating with tumor aggressiveness and response to therapy .
Therapeutic Potential
Beyond its applications in imaging and detection, this compound has been explored for therapeutic purposes:
Hypoxia-Sensitizing Prodrugs
Researchers are investigating this compound as a potential component in developing hypoxia-sensitizing prodrugs. These prodrugs can be activated under low oxygen conditions, selectively targeting hypoxic tumor cells while sparing normal tissues. This approach aims to enhance the efficacy of chemotherapy and radiotherapy by exploiting the unique microenvironment of tumors .
Combination Therapies
Combining this compound with other therapeutic agents has shown promise in enhancing treatment outcomes for cancer patients. For instance, studies suggest that using this compound alongside conventional therapies could improve tumor response rates by targeting both the tumor cells directly and the surrounding hypoxic microenvironment .
Comparative Data Table
The following table summarizes key characteristics and applications of this compound compared to other hypoxia markers:
Characteristic | This compound | Pimonidazole |
---|---|---|
Chemical Class | Nitroimidazole | Nitroimidazole |
Lipophilicity | High | Variable |
Binding Mechanism | Bioreduction | Bioreduction |
Imaging Technique | Fluorescence Imaging | Fluorescence Imaging |
Clinical Applications | Cancer Hypoxia Detection | Cancer Hypoxia Detection |
Therapeutic Potential | Yes (as prodrug) | Limited |
作用机制
EF-5 通过选择性地与缺氧细胞结合发挥其作用。注射到动物组织后,this compound 扩散到细胞中,并在低氧条件下发生生物还原活化。这种活化导致形成反应性中间体,这些中间体共价结合到细胞大分子上,形成稳定的加合物。 This compound 的结合可以使用与荧光染料偶联的单克隆抗体检测,从而可以可视化和量化缺氧细胞 .
相似化合物的比较
EF-5 在选择性地与缺氧细胞结合并形成稳定的加合物方面是独一无二的。类似的化合物包括:
吡莫尼达唑: 另一种缺氧标记物,存在两种形式,一种带电且亲水,另一种亲脂。
替拉帕明: 一种在缺氧条件下被活化的生物还原前药,用于癌症治疗.
CEN-209: 另一种具有类似缺氧靶向特性的生物还原前药.
生物活性
EF-5, or 2-nitroimidazole, is a compound primarily used in oncology research as a hypoxia marker. Its biological activity is significant in cancer therapy, particularly in understanding tumor hypoxia and its implications for treatment efficacy. This article delves into the biological activity of this compound, highlighting its mechanisms, applications in research, and clinical implications.
This compound is a nitroimidazole derivative that selectively binds to hypoxic cells, forming stable adducts that can be detected through various imaging techniques. The compound's structure allows it to penetrate tissues and accumulate in areas with low oxygen tension, making it a valuable tool for identifying hypoxic regions within tumors .
1.1 Binding Mechanism
Upon administration, this compound undergoes bioreduction in hypoxic environments, leading to the formation of reactive intermediates that bind to cellular macromolecules. This binding is oxygen-dependent and can be quantified using immunohistochemistry or fluorescence microscopy techniques .
2. Applications in Oncology
This compound has garnered attention for its role in assessing tumor hypoxia, which is crucial for predicting treatment responses, particularly to radiotherapy and certain chemotherapeutic agents.
2.1 Hypoxia as a Therapeutic Target
Tumor hypoxia is associated with poor prognosis and resistance to therapies. By identifying hypoxic regions using this compound, clinicians can tailor treatment plans to enhance therapeutic efficacy. For instance, studies have shown that tumors exhibiting high this compound binding are more resistant to radiation therapy, necessitating alternative treatment strategies .
2.2 Imaging Techniques
The development of radiolabeled derivatives such as -EF5 has facilitated non-invasive imaging of tumor hypoxia using positron emission tomography (PET). This advancement allows for real-time assessment of tumor oxygenation status and monitoring of treatment response over time .
3. Research Findings and Case Studies
Numerous studies have explored the biological activity of this compound across different cancer types. Below are key findings:
4. Conclusion
This compound serves as a critical tool in cancer research for understanding and targeting tumor hypoxia. Its ability to selectively bind to hypoxic cells provides valuable insights into tumor biology and treatment resistance mechanisms. Ongoing research continues to refine its applications in clinical settings, potentially improving patient outcomes through personalized therapy strategies.
属性
IUPAC Name |
2-(2-nitroimidazol-1-yl)-N-(2,2,3,3,3-pentafluoropropyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F5N4O3/c9-7(10,8(11,12)13)4-15-5(18)3-16-2-1-14-6(16)17(19)20/h1-2H,3-4H2,(H,15,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGGDSDPOPRWSCX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=N1)[N+](=O)[O-])CC(=O)NCC(C(F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F5N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10165114 | |
Record name | 2-Nitro-N-(2,2,3,3,3-pentafluoropropyl)-1H-imidazole-1-acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10165114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
152721-37-4 | |
Record name | 2-Nitro-N-(2,2,3,3,3-pentafluoropropyl)-1H-imidazole-1-acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=152721-37-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | EF5 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152721374 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Nitro-N-(2,2,3,3,3-pentafluoropropyl)-1H-imidazole-1-acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10165114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | EF-5 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/383HJ2T87O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。